molecular formula C20H18O6 B131869 Triacetylresveratrol CAS No. 42206-94-0

Triacetylresveratrol

Cat. No. B131869
CAS RN: 42206-94-0
M. Wt: 354.4 g/mol
InChI Key: PDAYUJSOJIMKIS-SNAWJCMRSA-N
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Description

Triacetylresveratrol (TRES) is an acetylated analog of resveratrol, a naturally occurring polyphenol with various bioactivities, including potential anticancer properties. TRES is synthesized by acetylating the hydroxyl groups of resveratrol, which enhances its bioavailability compared to its parent compound . This modification has been shown to improve pharmacokinetic properties, such as prolonged half-life and enhanced area under the curve (AUC) in plasma pharmacokinetics . TRES has been investigated for its effects on cell proliferation, apoptosis, and signaling pathways in cancer cells, as well as its potential as an immunomodulator in cancer immunotherapy .

Synthesis Analysis

The synthesis of TRES involves the acetylation of resveratrol's hydroxyl groups. This process has been shown to improve the compound's pharmacokinetic properties, such as increasing its half-life and AUC, which are important factors for its effectiveness as a drug . Additionally, a practical synthesis method for large quantities of resveratrol 3-O-β-D-glucuronide has been developed using selective deacetylation of resveratrol triacetate, indicating the versatility of acetylated resveratrol derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of TRES is characterized by the addition of acetyl groups to the hydroxyl groups of resveratrol. This structural modification is significant as it affects the compound's bioavailability and biological activity. For instance, TRES has been found to inhibit the phosphorylation of STAT3 and NFκB, down-regulate Mcl-1, and up-regulate Bim and Puma in pancreatic cancer cells, similar to resveratrol . Moreover, the acetylated derivatives of resveratrol have been shown to be less susceptible to oxidative discoloration, which is beneficial for their stability and use in various applications .

Chemical Reactions Analysis

TRES, as an acetylated derivative of resveratrol, undergoes specific chemical reactions that influence its biological activity. For example, it has been observed that TRES can be converted back to resveratrol within cells, which suggests that its antiproliferative effects may be due to this bioconversion . Additionally, the acetylation of resveratrol has been associated with the inhibition of melanogenesis, indicating that TRES and similar compounds can affect cellular processes through their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of TRES contribute to its biological effects. Its increased bioavailability compared to resveratrol suggests that the acetylation of hydroxyl groups significantly alters its solubility and absorption . TRES's ability to increase the content of resveratrol in the lung significantly, as well as its distribution in major tissues such as the liver, spleen, heart, and lung, demonstrates its potential for targeted therapeutic applications . Furthermore, the acetylated derivatives of resveratrol and oxyresveratrol have been found to be less susceptible to oxidative discoloration, which is an important consideration for their stability and use in cosmetic and therapeutic products .

Scientific Research Applications

Anticancer Properties

Triacetylresveratrol (TRES) exhibits potential anticancer effects. Studies have shown that TRES inhibits cell viability and induces apoptosis in pancreatic cancer cells, affecting molecular changes in STAT3, NFκB, and apoptotic signaling pathways (Duan et al., 2016). Similar effects are observed in non-small cell lung cancer A549 cells, where TRES inhibits cell proliferation and induces apoptosis via the STAT3 signaling pathway (Ji et al., 2017).

Skin Health and Aging

TRES combined with cannabidiol enhances the viability of skin fibroblasts and restores wound-healing functional activity, suggesting potential applications in skin rejuvenation and anti-aging (Gerasymchuk et al., 2022).

Immunomodulation in Cancer Therapy

TRES might be a potential immunomodulator in lung adenocarcinoma immunotherapy. It demonstrates potent agonist efficiency to SIRT2, which is linked with better overall survival in lung adenocarcinoma patients (He et al., 2023).

Anti-Melanogenic Effects

The acetylated derivatives of resveratrol, including TRES, exhibit anti-melanogenic effects, indicating their potential as agents for cosmetic use (Park et al., 2014).

Metabolic Effects

TRES influences metabolic pathways, as seen in a study where resveratrol affected hepatic triacylglycerol metabolism in rats fed an obesogenic diet (Alberdi et al., 2013).

Antiviral Properties

TRES shows promise in antiviral research, as it can induce early apoptosis in cells infected with Porcine Epidemic Diarrhea Virus (PEDV), suggesting a novel strategy for researching antivirals (Wang et al., 2022).

Potential in Parasite Control

TRES, along with other histone deacetylases inhibitors, affects Trypanosoma cruzi replication, differentiation, and gene expression, indicating its potential in controlling parasitic infections (Campo, 2016).

Anti-inflammatory Effects

TRES, along with resveratrol, demonstrates anti-inflammatory effects in human airway epithelial cells, offering potential therapeutic applications for inflammatory diseases (Donnelly et al., 2004).

Lung Injury Treatment

TRES ameliorates acute lung injury by upregulating Connexin 43 expression in rat lungs, providing insights into treatments for lung injuries (Ma et al., 2013).

Antioxidant Effects

TRES, as an acetylated phenolic compound, exhibits antioxidant properties, which could be beneficial for cardiovascular health (Fragopoulou et al., 2007).

Membrane Interaction

The interaction of TRES with biomembrane models suggests potential biological mechanisms of action at the cellular level (Sarpietro et al., 2007).

Effect on Sperm Quality

TRES, as an antioxidant, affects frozen-thawed ram sperm, indicating its role in reproductive health and biotechnology (Silva et al., 2012).

Role in Cancer Therapy

TRES, along with resveratrol, has been studied for its role in cancer therapy due to its anti-oxidant, anti-inflammatory, and anti-cancer properties (Ko et al., 2017).

Future Directions

Triacetylresveratrol has shown promise in cancer treatment, particularly in lung adenocarcinoma. It has been suggested that SIRT2, to which Triacetylresveratrol shows potent agonist efficiency, could be a promising novel biomarker for prognosis prediction in patients with LUAD . Furthermore, Triacetylresveratrol might be a potential immunomodulator of LUAD to anti-PD-1 based immunotherapy combination therapies . These findings suggest new directions for the use of sirtuin activators, especially in cancer therapeutics .

properties

IUPAC Name

[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAYUJSOJIMKIS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873903
Record name 3,5,4'-Tri-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triacetylresveratrol

CAS RN

42206-94-0
Record name 3,5,4'-Tri-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triacetylresveratrol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask was charged with p-xylene (56 mL), Pd(OAc)2 (62.86 mg, 0.28 mmol), 1,3-bis-(2,6-diisopropylphenyl)imidazolinium chloride (119.53 mg, 0.28 mmol), 3,5-diacetoxybenzoyl chloride (7.19 g, 28 mmol), 4-acetoxystyrene (5.35 mL, 33.6 mmol), and N-methyl morphorline (4.2 mL, 33.6 mmol). The mixture was stirred at 120° C. for 3.5 h at nitrogen atmosphere. Then it was cooled to room temperature and EtOAc was added and filtered. The filtrate was washed with brine and dried over Na2SO4. Then it was filtered and purified via flash chromatography (15% EtOAc/hexane, 25% EtOAc/Hexene, then 35% EtOAc/hexane) and gave resveratrol triacetate (6.95 g, 70.1%) as white solid. Data are: 1H NMR (CDCl3, 300 MHz) δ 7.50 (d, 2H), 7.12-6.94 (m, 6H), 6.82 (t, 1H), 2.31 (s, 9H); 13C NMR (CDCl3, 75 MHz) δ 169.6, 169.2, 151.5, 150.6, 139.7, 134.7, 129.9, 127.9, 127.4, 122.1, 117.1, 114.6, 21.4; mp=116-118° C.; HRMS (EI+) found 354.1118 M+, calcd 354.1103 for C20H18O6; Anal. Calcd for C20H18O6: C, 67.79; H, 5.12. Found: C, 67.93; H, 5.26.
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56 mL
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7.19 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
JJ Duan, W Yue, JY E, J Malhotra, S Lu, J Gu, F Xu… - Scientific reports, 2016 - nature.com
Resveratrol (RES) has been studied extensively as an anticancer agent. However, the anticancer effects of triacetylresveratrol (TRES, an acetylated analog of RES) which has higher …
Number of citations: 38 www.nature.com
J He, N Qiu, X Zhou, M Meng, Z Liu, J Li, S Du… - Frontiers in …, 2023 - frontiersin.org
… triacetylresveratrol bound to SIRT2 was built from homology modeling that explained the agonist mechanism and we found that triacetylresveratrol … LUAD and triacetylresveratrol might …
Number of citations: 1 www.frontiersin.org
MG Sarpietro, C Spatafora, C Tringali… - Journal of agricultural …, 2007 - ACS Publications
… The order of effectiveness found was resveratrol ≫ trimethylresveratrol > triacetylresveratrol. The kinetic experiments reveal that in an aqueous medium the absorption of resveratrol by …
Number of citations: 51 pubs.acs.org
X Wang, Y Liu, K Li, M Yang, Q Wang… - International Journal of …, 2022 - mdpi.com
PEDV represents an ancient Coronavirus still causing huge economic losses to the porcine breeding industry. Resveratrol has excellent antiviral effects. Triacetyl resveratrol (TCRV), a …
Number of citations: 3 www.mdpi.com
M Gerasymchuk, GI Robinson, O Kovalchuk… - International Journal of …, 2022 - mdpi.com
… We found triacetylresveratrol combined with cannabidiol … Therefore, triacetylresveratrol and cannabidiol can be a … of cannabidiol combined with triacetylresveratrol should be performed. …
Number of citations: 7 www.mdpi.com
XL Tan, M Shi, AB Massimi, W Han… - Cancer Prevention …, 2010 - AACR
… Moreover, the data identify 2, 3‐dihydroxy‐4‐methoxy‐4′‐ethoxybenzophenone and triacetylresveratrol as most potent and low toxicity inducers [12‐fold, and 10‐fold, respectively, at …
Number of citations: 0 aacrjournals.org
XL Tan, M Shi, A Massimi, W Han, S Spivack - Cancer Research, 2010 - AACR
… Moreover, the data identify 2, 3-dihydroxy-4-methoxy-4′-ethoxybenzophenone and triacetylresveratrol as the most potent and low toxicity inducers [≥3-6-fold, at the protein level], …
Number of citations: 0 aacrjournals.org
SD Spivack - A25. AIR POLLUTION MECHANISMS: OXIDATIVE …, 2010 - atsjournals.org
… and NQO1 expression, and identified , triacetylresveratrol, ivermectin, sanguinarine sulfate, … methoxy-4'-ethoxybenzophenone and triacetylresveratrol as the most potent and low toxicity …
Number of citations: 0 www.atsjournals.org
V Cardile, L Lombardo, C Spatafora, C Tringali - Bioorganic Chemistry, 2005 - Elsevier
The stilbenoid resveratrol (1) was subjected to regioselective acetylation catalysed by Candida antarctica lipase (CAL) to obtain 4′-acetylresveratrol (2). CAL biocatalysed …
Number of citations: 128 www.sciencedirect.com
SD Spivack, G Marquardt, X Tan - D35. OXIDANTS AND …, 2011 - atsjournals.org
Introduction: and other carcinogens through up-regulation of detoxifying phase II enzymes. However, in studies to date, most diet-derived candidate agents are not active in human lung …
Number of citations: 0 www.atsjournals.org

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